molecular formula C21H19NO6S2 B2832281 ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899971-38-1

ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2832281
CAS No.: 899971-38-1
M. Wt: 445.5
InChI Key: LVIUDXPDFGAIHL-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate (molecular formula: C₂₁H₁₉N₀₆S₂, molecular weight: 445.51 g/mol) is a benzothiophene derivative featuring a sulfamoyl group linked to a 2,3-dihydro-1,4-benzodioxin scaffold and a phenyl-substituted thiophene core .

Properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S2/c1-2-26-21(23)19-20(16(13-29-19)14-6-4-3-5-7-14)30(24,25)22-15-8-9-17-18(12-15)28-11-10-27-17/h3-9,12-13,22H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIUDXPDFGAIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzodioxin derivative with sulfamoyl chloride in the presence of a base such as pyridine.

    Formation of the Thiophene Ring: The thiophene ring is synthesized via a Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reactions: The final step involves coupling the benzodioxin-sulfamoyl derivative with the thiophene derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The benzodioxin and thiophene rings can interact with the target protein through π-π stacking or hydrogen bonding, while the sulfamoyl group can form ionic interactions.

Comparison with Similar Compounds

Structural Analogs with Benzodioxin Scaffolds

A. [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives

  • Key Features : These compounds share the 2,3-dihydro-1,4-benzodioxin scaffold but replace the thiophene-sulfamoyl-ester system with a hydroxymethylphenyl group.
  • Activity: Demonstrated high potency as PD-1/PD-L1 inhibitors in immunomodulation studies. A graph neural network (EGNN) model predicted their efficacy even without prior training on similar scaffolds, highlighting the benzodioxin scaffold’s significance in protein interaction .
  • Comparison : Unlike the target compound, these analogs lack the thiophene-sulfamoyl group, suggesting divergent mechanisms of action despite shared scaffold-driven pharmacokinetics.

B. 3',4'-(1",4"-Dioxino) Flavones (e.g., Compounds 4f and 4g)

  • Key Features : Flavones fused with a 1,4-dioxane ring, structurally analogous to the benzodioxin system.
  • Activity : Exhibited antihepatotoxic activity comparable to silymarin in rat models, with enhanced efficacy when a hydroxymethyl group was introduced on the dioxane ring .
  • Comparison : The target compound’s benzodioxin moiety may similarly enhance bioavailability, but its thiophene-sulfamoyl group likely directs activity toward different targets (e.g., enzymatic inhibition vs. antioxidant effects in flavones).
Benzothiophene Derivatives

A. Methyl 3-[(5-Chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate

  • Key Features : Shares the thiophene-sulfamoyl-ester core but substitutes the benzodioxin group with a chloro-methylphenyl moiety.
  • Comparison : The absence of the benzodioxin ring reduces molecular weight (C₁₄H₁₃ClN₂O₄S₂ vs. C₂₁H₁₉N₀₆S₂) and may alter solubility and target specificity. Such analogs are often explored as herbicides or enzyme inhibitors due to their sulfamoyl groups .

B. Ethyl 2-Hydroxy-4-(4-Methoxyphenyl)-2-phenyl-3,4-dihydro-2H-1,4-oxazine-6-carboxylate

  • Key Features : Replaces the benzodioxin with a 1,4-oxazine ring, maintaining an ester group but diverging in heterocyclic architecture.
  • Activity: Synthesized via α-amino ketone and diazopyruvate coupling, emphasizing the role of ester groups in stabilizing intermediates .
  • Comparison : The oxazine ring’s reduced aromaticity compared to benzodioxin may lower metabolic stability but improve synthetic accessibility.
Data Table: Key Structural and Functional Comparisons
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Use Reference
Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate C₂₁H₁₉N₀₆S₂ 445.51 Benzodioxin, sulfamoyl, phenylthiophene Not explicitly stated
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives C₁₆H₁₆O₃ ~256.30 Benzodioxin, hydroxymethylphenyl PD-1/PD-L1 inhibition
3',4'-(1",4"-Dioxino) Flavone (4f) C₁₉H₁₆O₄ 308.33 Flavone, 1,4-dioxane Antihepatotoxic
Methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate C₁₄H₁₃ClN₂O₄S₂ 380.85 Chloro-methylphenyl, sulfamoyl, thiophene Herbicide/Enzyme inhibition
Research Findings and Implications
  • Scaffold Importance: The benzodioxin scaffold is critical for both immunomodulatory () and antihepatotoxic () activities, suggesting its versatility in drug design.
  • Synthetic Challenges : Benzodioxin-containing compounds often require multi-step syntheses (e.g., coupling reactions in ), whereas simpler thiophene derivatives may offer easier scalability .

Biological Activity

Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Sulfonamide : The initial step typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride in an alkaline medium to yield a sulfonamide derivative.
  • Coupling Reactions : This intermediate can then undergo further derivatization with different acetamides or thiophenes to form the final product.
  • Characterization : The compound's structure is confirmed using techniques such as NMR and mass spectrometry.

Enzyme Inhibition

Recent studies have investigated the enzyme inhibitory potential of compounds related to this compound. For instance:

  • Alpha-glucosidase Inhibition : Compounds derived from the same synthetic pathway have shown significant inhibition against alpha-glucosidase, which is relevant for managing Type 2 Diabetes Mellitus (T2DM) .
CompoundIC50 (µM)Target Enzyme
Ethyl 3-[...]15.5Alpha-glucosidase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibiotic Resistance : Similar compounds have been shown to modulate efflux pumps in drug-resistant bacteria, enhancing the efficacy of antibiotics against strains such as Escherichia coli .

Cytotoxicity Studies

Studies on cytotoxicity indicate that while some derivatives exhibit mild toxicity towards human cell lines, they do not significantly alter bacterial membrane permeability .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Diabetes Management : In vivo studies demonstrated that certain derivatives effectively lower blood glucose levels in diabetic models by inhibiting carbohydrate-hydrolyzing enzymes.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects in models of Alzheimer's disease through inhibition of acetylcholinesterase .

Q & A

Q. What are the key steps for synthesizing ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation and coupling reactions. First, sulfonyl chloride derivatives of 2,3-dihydro-1,4-benzodioxin are prepared, followed by nucleophilic substitution with an amine-functionalized thiophene intermediate. Reaction efficiency can be enhanced using quantum chemical calculations to screen reaction pathways and identify energy barriers, as proposed by the ICReDD framework . Experimental optimization includes adjusting solvent polarity (e.g., THF vs. DMF) and catalysts (e.g., NaH for deprotonation) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming the sulfamoyl and benzodioxin moieties. Infrared (IR) spectroscopy identifies sulfonamide (S=O stretching at ~1350 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹) groups. Mass spectrometry (HRMS) validates molecular weight. For ambiguous peaks (e.g., overlapping aromatic signals), computational NMR prediction tools (e.g., DFT-based software) can resolve discrepancies .

Q. How can researchers assess the compound’s interactions with biological macromolecules in preliminary studies?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with target proteins. Molecular docking simulations (e.g., AutoDock Vina) provide initial insights into binding modes, focusing on sulfamoyl and phenyl groups as potential interaction sites. Cross-validate with fluorescence quenching assays to detect conformational changes in proteins upon ligand binding .

Advanced Research Questions

Q. What computational strategies are recommended to model reaction mechanisms involving this compound, particularly for sulfonamide bond formation?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for sulfonamide bond formation. Transition state analysis identifies rate-limiting steps, while solvent effects are modeled using the polarizable continuum model (PCM). Pair computational results with in situ FTIR or Raman spectroscopy to monitor real-time reaction progress .

Q. How should researchers address contradictions between experimental and computational data in reaction pathway analysis?

  • Methodological Answer : Establish a feedback loop where experimental data (e.g., kinetic isotope effects or intermediate trapping) refine computational models. For example, if DFT predicts a high-energy intermediate not observed experimentally, re-evaluate the basis set or include dispersion corrections. Cross-check with ab initio molecular dynamics (AIMD) to account for solvent dynamics and temperature effects .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound while maintaining stereochemical purity?

  • Methodological Answer : Use microreactors or continuous-flow systems to enhance heat/mass transfer and minimize side reactions. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and residence time. For stereochemical control, integrate chiral catalysts (e.g., organocatalysts) and monitor enantiomeric excess (ee) via chiral HPLC .

Q. How can comparative studies with structural analogs (e.g., methyl or benzyl ester derivatives) improve understanding of structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing ethyl ester with methyl or altering phenyl groups). Test biological activity using dose-response assays (e.g., IC₅₀ determination) and correlate with electronic properties (Hammett constants) or steric parameters (Taft indices). Principal component analysis (PCA) identifies dominant SAR trends .

Q. What safety protocols are mandatory when handling intermediates with reactive sulfonyl chlorides or amines during synthesis?

  • Methodological Answer : Conduct reactions in a fume hood with inert gas purging (N₂/Ar) to prevent moisture-sensitive intermediates from degrading. Use personal protective equipment (PPE) including acid-resistant gloves and face shields. Implement real-time gas sensors for detecting toxic fumes (e.g., SO₂). Follow institutional Chemical Hygiene Plans for waste disposal .

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